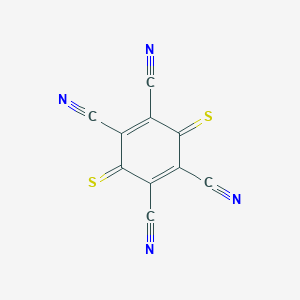![molecular formula C24H24N2O B14358894 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole CAS No. 95922-41-1](/img/structure/B14358894.png)
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are often used as pharmacophores in medicinal chemistry. This particular compound features a benzimidazole core with a complex substituent, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Industrial production methods may involve microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time .
Analyse Chemischer Reaktionen
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as iron powder and formic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4(5)-disubstituted imidazoles .
Wissenschaftliche Forschungsanwendungen
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-Substituted aryl and alkyl benzimidazoles: Synthesized using microwave-assisted methods for higher yields.
The uniqueness of this compound lies in its specific substituent pattern, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
95922-41-1 |
|---|---|
Molekularformel |
C24H24N2O |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-[[4-(4-butylphenoxy)phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O/c1-2-3-6-19-9-13-21(14-10-19)27-22-15-11-20(12-16-22)17-26-18-25-23-7-4-5-8-24(23)26/h4-5,7-16,18H,2-3,6,17H2,1H3 |
InChI-Schlüssel |
CURXOFOQSKSAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)CN3C=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
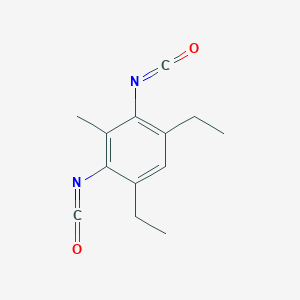
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
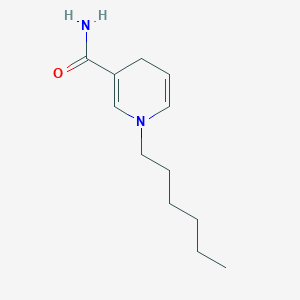

![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
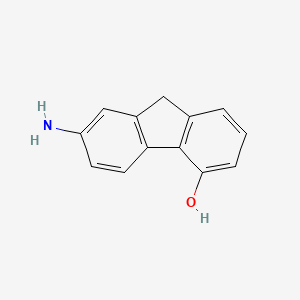
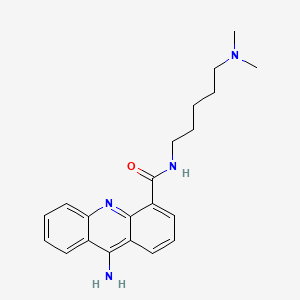
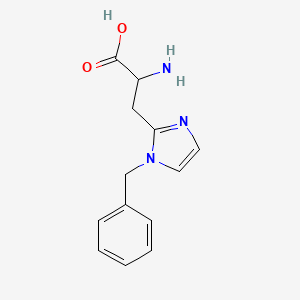
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
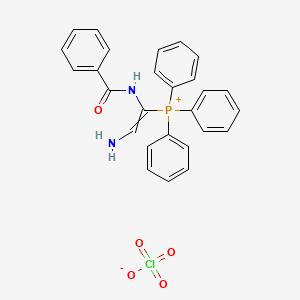
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
